molecular formula C18H15ClFNO B5725694 (3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine

(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine

Cat. No. B5725694
M. Wt: 315.8 g/mol
InChI Key: OYSCWDRDDMFHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as JNJ-42153605, is a novel compound developed by Janssen Research & Development, LLC. It belongs to the class of selective dopamine D2 receptor antagonists and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine acts as a selective antagonist of dopamine D2 receptors, which are primarily located in the mesolimbic and mesocortical regions of the brain. By blocking the binding of dopamine to these receptors, this compound modulates the dopaminergic neurotransmission and thereby reduces the symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. It also reduces the activity of the prefrontal cortex, which is associated with cognitive function and decision-making.

Advantages and Limitations for Lab Experiments

(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has several advantages for use in lab experiments. It is highly selective for dopamine D2 receptors and has minimal affinity for other receptors, which reduces the potential for off-target effects. It is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on (3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists that can be used in the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on dopamine signaling and neurotransmission. Finally, there is also potential for the use of this compound in the development of novel treatments for drug addiction and other substance use disorders.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-1-naphthaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product.

Scientific Research Applications

(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, bipolar disorder, and drug addiction. It has been found to exhibit high affinity and selectivity towards dopamine D2 receptors, which are known to play a key role in the pathophysiology of these disorders.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-17(20)16(19)10-13/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSCWDRDDMFHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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